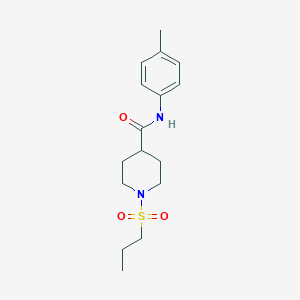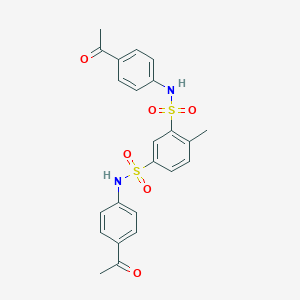![molecular formula C21H22N2OS2 B285381 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B285381.png)
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide, also known as DT-13, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-13 has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
Mécanisme D'action
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide exerts its anti-cancer effects through various mechanisms. One of the primary mechanisms is the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide can also induce the generation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide can inhibit the expression of various proteins involved in cancer cell survival and proliferation, such as Bcl-2 and cyclin D1.
Biochemical and Physiological Effects:
Apart from its anti-cancer effects, 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been found to exhibit anti-inflammatory and anti-oxidant activities. 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). These effects suggest that 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide may have potential therapeutic applications for various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is its broad-spectrum anti-cancer activity, which makes it a promising candidate for the development of anti-cancer drugs. Additionally, 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been found to exhibit low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. However, one of the limitations of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide is its poor solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide. One of the potential areas of investigation is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanisms of action of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide and its potential applications for various diseases. Furthermore, the development of novel drug delivery systems may enhance the bioavailability and efficacy of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide. Overall, the research on 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide holds promise for the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide can be synthesized through a multi-step process involving the reaction of 2-mercaptothiazole with tert-butyl bromoacetate, followed by the reaction with diphenylamine. The product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been extensively studied for its potential anti-cancer effects. Studies have shown that 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide can inhibit the proliferation of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. Furthermore, 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
Propriétés
Formule moléculaire |
C21H22N2OS2 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C21H22N2OS2/c1-21(2,3)18-14-25-20(22-18)26-15-19(24)23(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3 |
Clé InChI |
ALQQNDLZAQKVII-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)C1=CSC(=N1)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B285307.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)
![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)

![3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B285319.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide](/img/structure/B285320.png)
![N-(4-bromophenyl)-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B285321.png)
